molecular formula C20H25N3O2 B2695564 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea CAS No. 1448073-50-4

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea

Cat. No. B2695564
CAS RN: 1448073-50-4
M. Wt: 339.439
InChI Key: KZAHIOJQFIDKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea, also known as MP-10, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a potent and selective antagonist of the serotonin 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. MP-10 has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety disorders, and substance abuse.

Scientific Research Applications

Chemical Synthesis and Protective Groups

In the realm of organic synthesis, compounds like 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea play a crucial role as intermediates or protective groups. For example, Reese, Serafinowska, and Zappia (1986) discussed the use of a related compound, 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp), as a protective group for 2′-hydroxy functions in oligoribonucleotide synthesis. They highlighted its stability under hydrolytic conditions, making it suitable for delicate chemical synthesis processes (Reese, Serafinowska, & Zappia, 1986).

Medicinal Chemistry: Inhibitors and Drug Discovery

The compound's structure is analogous to those used in the development of inhibitors for various enzymes and receptors. Wan et al. (2019) described the metabolism of TPPU, a potent soluble epoxide hydrolase (sEH) inhibitor, highlighting its use in research for modulating inflammation and protecting against conditions like hypertension and neuropathic pain. This underscores the potential of structurally similar compounds in drug discovery and development (Wan et al., 2019).

Polymer Science: Initiators for Polymerization

N-aryl-N′-pyridyl ureas, which share a similar structural motif with 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea, have been synthesized and used as thermal latent initiators in the ring-opening polymerization of epoxides. Makiuchi, Sudo, and Endo (2015) demonstrated how these compounds could control the polymerization process, impacting the material properties of the resulting polymers (Makiuchi, Sudo, & Endo, 2015).

Corrosion Inhibition

In the field of materials science, specifically in corrosion inhibition, Bahrami and Hosseini (2012) explored the effectiveness of similar urea compounds in protecting mild steel in hydrochloric acid solutions. These studies suggest potential applications of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea in enhancing the durability and lifespan of metal components (Bahrami & Hosseini, 2012).

Cancer Research

Al-Sanea, Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, and Omar (2018) investigated the antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives against various cancer cell lines. The study revealed significant efficacies of certain derivatives, pointing to the potential of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea in cancer research and therapy (Al-Sanea et al., 2018).

properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-4-3-5-17(14-15)22-20(24)21-16-6-8-18(9-7-16)23-12-10-19(25-2)11-13-23/h3-9,14,19H,10-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAHIOJQFIDKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea

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